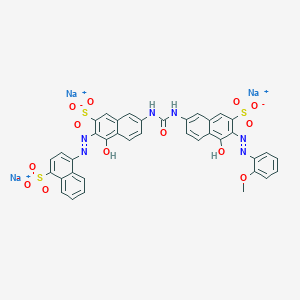
Direct Red 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Direct Red 26, also known as C.I. 29190, is a synthetic azo dye commonly used in the textile industry for dyeing cotton, silk, wool, and nylon. It belongs to the class of direct dyes, which are anionic dyes that adhere to the fabric molecules without the need for a mordant. This compound is known for its bright red color and is used in various applications, including biological staining and as a pH indicator .
Vorbereitungsmethoden
The synthesis of Direct Red 26 involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general synthetic route includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo dye.
Industrial production of this compound typically involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with naphthol derivatives under alkaline conditions .
Analyse Chemischer Reaktionen
Direct Red 26 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed from these reactions are typically aromatic amines and azoxy compounds .
Wissenschaftliche Forschungsanwendungen
Direct Red 26 has several scientific research applications, including:
Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: It is used as a pH indicator in various chemical analyses.
Adsorption Studies: It is used in studies involving the adsorption of dyes onto various substrates, such as activated carbon and biosorbents.
Environmental Studies: It is used in research on the removal of dyes from wastewater using various adsorbents and treatment methods.
Wirkmechanismus
The mechanism of action of Direct Red 26 involves its interaction with the fabric molecules through hydrogen bonding and van der Waals forces. The dye molecules are planar and can align themselves along the cellulose fibers, maximizing these interactions. The anionic nature of the dye allows it to interact with the positively charged sites on the fabric, leading to strong adsorption .
Vergleich Mit ähnlichen Verbindungen
Direct Red 26 can be compared with other direct dyes such as Direct Blue 1 and Direct Orange 25. These dyes share similar properties, such as being anionic and having high affinity for cellulosic fibers. this compound is unique in its bright red color and specific applications in biological staining and pH indication .
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Black 38
- Direct Brown 95
Eigenschaften
CAS-Nummer |
83221-78-7 |
|---|---|
Molekularformel |
C38H25N6Na3O13S3 |
Molekulargewicht |
938.8 g/mol |
IUPAC-Name |
trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NZDSGDCNEHVEEX-UHFFFAOYSA-K |
Kanonische SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















